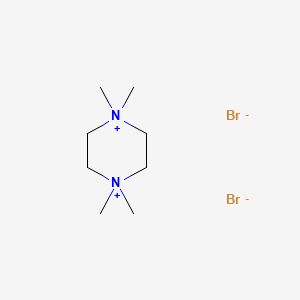
1,1,4,4-Tetramethylpiperazinediium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,4-Tetramethylpiperazinediium dibromide is a chemical compound with the molecular formula C8H20Br2N2 and a molecular weight of 304.07 g/mol . It is a piperazine derivative, characterized by the presence of two bromide ions and four methyl groups attached to the nitrogen atoms of the piperazine ring . This compound is often used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethylpiperazinediium dibromide can be synthesized through the reaction of tetramethylethylenediamine (TMEDA) with 1,2-dibromoethane . The reaction typically involves the use of solvents such as acetonitrile or methanol, and the product is recrystallized from these solvents to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
化学反应分析
Types of Reactions
1,1,4,4-Tetramethylpiperazinediium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like acetonitrile, methanol, or water, and may require heating or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield corresponding hydroxyl derivatives, while reactions with amines can produce amine-substituted piperazine derivatives.
科学研究应用
1,1,4,4-Tetramethylpiperazinediium dibromide has several applications in scientific research, including:
作用机制
The mechanism of action of 1,1,4,4-Tetramethylpiperazinediium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,1,4,4-Tetrabutylpiperazinediium dibromide: Similar in structure but with butyl groups instead of methyl groups.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-naphthalene-2,3-diol: Another piperazine derivative with additional functional groups.
Uniqueness
1,1,4,4-Tetramethylpiperazinediium dibromide is unique due to its specific combination of methyl groups and bromide ions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications where other piperazine derivatives may not be as effective .
属性
CAS 编号 |
24996-75-6 |
|---|---|
分子式 |
C8H20Br2N2 |
分子量 |
304.07 g/mol |
IUPAC 名称 |
1,1,4,4-tetramethylpiperazine-1,4-diium;dibromide |
InChI |
InChI=1S/C8H20N2.2BrH/c1-9(2)5-7-10(3,4)8-6-9;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
XKAZRXYARZPHMX-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CC[N+](CC1)(C)C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




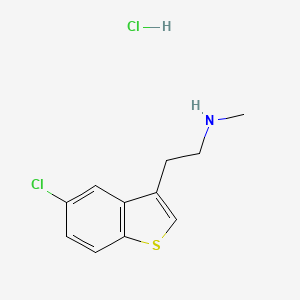
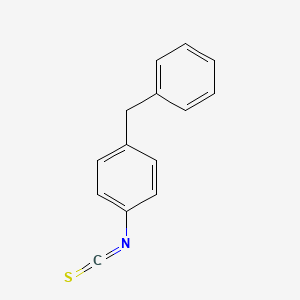
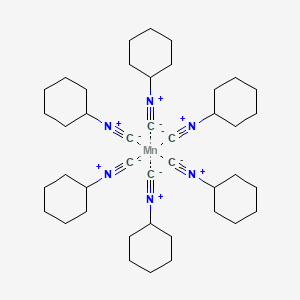
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)


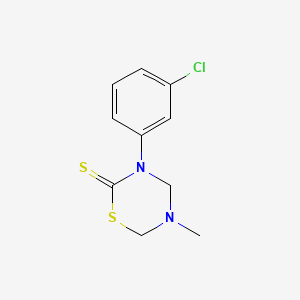
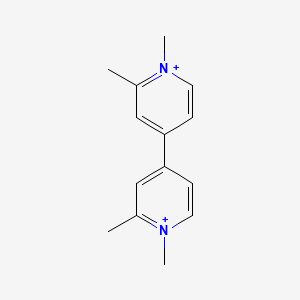

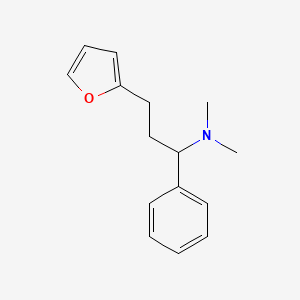
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
